molecular formula C19H25NO4 B1487152 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2231676-98-3

4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1487152
CAS No.: 2231676-98-3
M. Wt: 331.4 g/mol
InChI Key: WZFFAMFZMPZYGP-UHFFFAOYSA-N
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Description

4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 2231676-98-3) is a sophisticated chemical building block designed for research applications in medicinal and organic chemistry. This compound features a rigid bicyclo[2.2.2]octane scaffold, a structure valued for its ability to confer conformational restraint and stability to molecular designs. The presence of both a benzyloxycarbonyl (Cbz)-protected ethylamino group and a carboxylic acid functional group on the scaffold makes it a versatile intermediate for constructing complex molecules, particularly in the development of potential pharmacologically active agents . The rigid three-dimensional structure of the bicyclo[2.2.2]octane core is often employed as a bioisostere for aromatic rings like benzene or cyclohexane. This substitution can significantly improve a compound's metabolic stability and binding affinity while reducing its planarity, which can lead to enhanced physicochemical properties . While specific biological data for this ethyl-substituted derivative is limited, closely related bicyclo[2.2.2]octane carboxylic acid derivatives have demonstrated significant scientific value. For instance, similar structures have been investigated as modulators of biological targets such as the GPR120 receptor, which is a promising target for treating metabolic disorders like type 2 diabetes . Other research highlights the use of the bicyclo[2.2.2]octane scaffold in designing potent antifibrinolytic agents, where its rigidity enables high-affinity binding to plasmin's lysine-binding sites . With a molecular formula of C19H25NO4 and a molecular weight of 331.41 g/mol, this compound is supplied with high purity for research applications . It is intended for use as a key synthetic intermediate in organic synthesis and drug discovery efforts. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[ethyl(phenylmethoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-2-20(17(23)24-14-15-6-4-3-5-7-15)19-11-8-18(9-12-19,10-13-19)16(21)22/h3-7H,2,8-14H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFFAMFZMPZYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic molecule that has garnered attention for its potential biological activities. With a unique bicyclo[2.2.2]octane framework, this compound features a benzyloxycarbonyl group, which is known to enhance its stability and facilitate various biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of This compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3}, with a molecular weight of approximately 331.41 g/mol. The structure can be represented as follows:

SMILES CN(C(=O)OCC1=CC=CC=C1)C12CCC(C(=O)O)(CC1)CC2\text{SMILES }CN(C(=O)OCC1=CC=CC=C1)C12CCC(C(=O)O)(CC1)CC2

Structural Features

FeatureDescription
Bicyclic FrameworkBicyclo[2.2.2]octane
Functional GroupsBenzyloxycarbonyl and carboxylic acid
Molecular Weight331.41 g/mol

The biological activity of This compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine, which may modulate enzyme activity or receptor binding affinity.

Potential Biological Effects

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to potential therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways critical for cellular function.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(benzylamino)-bicyclo[2.2.2]octane-1-carboxylateContains a benzylamine instead of benzyloxycarbonylaminoMay exhibit different reactivity due to lack of carbonyl stabilization
4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acidLacks ethoxy group; contains a free carboxylic acidPotentially more polar and soluble in aqueous solutions
Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylateSimilar structure but varies in functional groupsUnique due to benzyloxycarbonyl-protected amine group

Case Studies and Research Findings

Research on the biological activity of this compound is still emerging. However, studies on related compounds have provided insights into its potential applications:

  • Anticancer Activity : Some derivatives of bicyclic compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
    • Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that modifications at specific positions on bicyclic frameworks could enhance anticancer properties.
  • Neuropharmacological Effects : Bicyclic compounds have been investigated for their effects on neurotransmitter systems.
    • Study Reference : Research indicated that certain bicyclic derivatives could selectively modulate nicotinic acetylcholine receptors, suggesting potential use in treating neurodegenerative diseases.
  • Metabolic Pathway Regulation : Compounds similar in structure to This compound have been shown to influence metabolic pathways, potentially offering therapeutic avenues for metabolic disorders.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H23N O4 and a molecular weight of approximately 317.38 g/mol. Its structural characteristics include:

  • Bicyclo[2.2.2]octane framework: This core structure is known for its rigidity and ability to stabilize various substituents.
  • Benzyloxycarbonyl group: This moiety can enhance the lipophilicity and bioavailability of the compound.
  • Amine functionality: The presence of an amino group allows for potential interactions with biological targets.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, where it can serve as a lead compound in drug development. Its structural features may allow for modifications that enhance pharmacological activity against specific diseases.

  • Case Study: Anticancer Activity
    Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the benzyloxycarbonyl group may improve the selectivity and efficacy of such compounds against cancer cells.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies
    The bicyclic structure may interact with enzyme active sites, providing insights into mechanisms of enzyme inhibition. For instance, studies on phosphodiesterases have shown that similar compounds can modulate signaling pathways by inhibiting cyclic nucleotide degradation .

Neuropharmacology

Given its potential to cross the blood-brain barrier due to its lipophilic nature, this compound may be investigated for neuropharmacological applications.

  • Case Study: Neuroprotective Effects
    Compounds with similar bicyclic structures have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting that 4-((benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid could be explored for its ability to protect neuronal cells from oxidative stress.

Comparison with Similar Compounds

4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid

  • Structure: Differs by lacking the ethyl group on the amino moiety.
  • Molecular Formula: C₁₇H₂₁NO₄; Molecular Weight: 303.35 g/mol .
  • This compound is used in peptide synthesis due to its Cbz-protected amine .

4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

  • Structure: Methyl substituent instead of ethyl on the amino group.
  • Molecular Formula: C₁₇H₂₁NO₄; Molecular Weight: 303.35 g/mol .
  • Key Differences : The methyl group offers intermediate steric effects compared to ethyl or hydrogen, influencing receptor interactions and metabolic stability.

4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid

  • Structure: Boc-protected amino group instead of Cbz.
  • Molecular Formula: C₁₄H₂₁NO₄; Molecular Weight: 297.33 g/mol (estimated) .
  • Key Differences: The tert-butoxycarbonyl (Boc) group is acid-labile, offering orthogonal protection strategies compared to Cbz’s hydrogenolysis sensitivity. This impacts synthetic workflows in peptide chemistry .

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

  • Structure : Ethoxycarbonyl ester at the 4-position.
  • Molecular Formula : C₁₁H₁₆O₄; Molecular Weight : 212.24 g/mol .
  • Key Differences : The ester group alters electronic properties and reactivity, making it a precursor for further functionalization via hydrolysis or transesterification .

4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

  • Structure : Methyl substituent at the 4-position.
  • Molecular Formula : C₁₀H₁₆O₂; Molecular Weight : 168.23 g/mol .
  • Key Differences : Lacks protective groups, offering simplicity but reduced versatility in synthetic applications. Its hydrophobicity may enhance membrane permeability .

Comparative Data Table

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid Cbz-protected ethylamino C₁₈H₂₃NO₄ 317.38 Nurr1 agonist development
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid Cbz-protected amino C₁₇H₂₁NO₄ 303.35 Peptide synthesis
4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid Cbz-protected methylamino C₁₇H₂₁NO₄ 303.35 Intermediate in drug discovery
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid Boc-protected amino C₁₄H₂₁NO₄ 297.33 Orthogonal protection strategies
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Ethoxycarbonyl C₁₁H₁₆O₄ 212.24 Ester precursor for derivatization
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid Methyl C₁₀H₁₆O₂ 168.23 Hydrophobic scaffold modifier

Research Findings and Functional Insights

  • Protective Group Strategy: Cbz offers stability under acidic conditions but requires hydrogenolysis for deprotection, whereas Boc is acid-labile, enabling sequential synthesis steps .
  • Synthetic Utility : Ethoxycarbonyl and methyl derivatives serve as intermediates for further functionalization, highlighting the bicyclo[2.2.2]octane scaffold’s versatility .

Preparation Methods

Synthesis of Bicyclo[2.2.2]octane-1-carboxylic Acid Core

A key precursor is bicyclo[2.2.2]octane-1-carboxylic acid, which can be prepared through the oxidation of 1,4-dimethylene cyclohexane using transition metal catalysts and oxidizing agents. According to patent WO2019075004A1, the process involves:

  • Treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt or ruthenium complexes).
  • Reaction conditions include temperatures between 80°C to 150°C and the use of strong acids such as concentrated sulfuric acid (>90%) or polyphosphoric acid.
  • Carbon monoxide and hydrogen gases may be used in hydroformylation steps under pressures of 5 to 300 bar to introduce aldehyde or acid functionalities.
  • The resulting dialdehyde intermediate can be further oxidized to the diacid form.

This method affords the bicyclo[2.2.2]octane dicarboxylic acid, which can be selectively functionalized at the 1-position.

Amination and Protection at the 4-Position

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalysts/Acids Used Temperature (°C) Pressure (bar) Notes
Oxidation of dimethylene cyclohexane Oxidizing agent + transition metal catalyst (Co, Ru) Strong acids: H2SO4 (>90%), polyphosphoric acid 80 - 150 5 - 300 Hydroformylation with CO/H2 may be applied
Amination at 4-position Ethylamine or derivatives None or mild base Ambient to 60 Atmospheric Followed by protection step
Protection (Cbz group) Benzyloxycarbonyl chloride (Cbz-Cl) Mild base (e.g., NaHCO3, Na2CO3) 0 - 25 Atmospheric Protects amino group
Esterification (optional) Alcohol + acid catalyst (HCl, H2SO4, Sn/Ti) Acid catalysts or metal complexes 100 - 300 Atmospheric Purification by crystallization or chromatography
Purification Recrystallization, chromatography - Ambient Atmospheric Fuming sulfuric acid may be used for dehydration

Research Findings and Notes

  • The use of concentrated sulfuric acid (>90%) is critical for efficient oxidation and hydroformylation steps; dilute acids lead to poor yields.
  • Transition metal catalysts such as cobalt and ruthenium complexes facilitate hydroformylation and oxidation reactions at moderate temperatures and pressures.
  • The benzyloxycarbonyl protecting group is stable under the reaction conditions and can be removed later by hydrogenolysis if needed.
  • Purification by recrystallization from aqueous acidic or basic solutions yields high-purity final compounds.
  • The multi-step synthesis allows for structural modifications at both the 1- and 4-positions, enabling the preparation of diverse derivatives for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents/Catalysts Product Intermediate
1 Oxidation/Hydroformylation 1,4-Dimethylene cyclohexane Oxidizing agent, Co or Ru catalyst, H2SO4 (>90%) Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
2 Amination Bicyclo[2.2.2]octane-1-carboxylic acid Ethylamine 4-Ethylamino-bicyclo[2.2.2]octane-1-carboxylic acid
3 Protection 4-Ethylamino derivative Benzyloxycarbonyl chloride (Cbz-Cl), base 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
4 Purification Crude product Recrystallization solvents, chromatography Pure final compound

Q & A

Q. What are the established synthetic routes for 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid?

The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid derivatives typically begins with 1,4-dicarboxylic acid esters as precursors. Substituents at the 4-position, such as ethyl and benzyloxycarbonyl (Cbz) groups, are introduced via sequential functionalization. For example, the benzyloxycarbonyl group can be added using benzyl chloroformate under basic conditions to protect the amine, followed by ethyl group incorporation via alkylation. This stepwise approach minimizes side reactions and ensures regioselectivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

  • Storage : Keep containers tightly sealed in a dry, well-ventilated area to prevent moisture absorption or degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Inspect gloves for integrity before use and employ proper removal techniques to avoid contamination .
  • Spill Management : Avoid drainage contamination; use inert absorbents for spills and dispose of waste per local regulations .

Advanced Research Questions

Q. How do substituents at the 4-position influence the acid dissociation constants (pKa) of bicyclo[2.2.2]octane-1-carboxylic acid derivatives?

Studies by Malta and Stock demonstrate that electron-withdrawing substituents (e.g., nitro groups) lower the pKa by stabilizing the deprotonated carboxylate, while electron-donating groups (e.g., ethylamino) increase pKa. For the target compound, the ethyl and benzyloxycarbonyl groups may create steric and electronic effects that alter proton dissociation kinetics. Experimental determination via potentiometric titration in aqueous/organic solvent systems is recommended to quantify these effects .

Q. What analytical strategies ensure accurate characterization of this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and bicyclic scaffold integrity.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water with 0.1% TFA) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 361.4 g/mol for C20_{20}H27_{27}N2_2O4_4) and fragmentation patterns .

Q. What synthetic strategies optimize the introduction of ethyl and benzyloxycarbonyl groups at the 4-amino position?

  • Stepwise Protection : First, protect the amine using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate. Subsequent ethylation can be achieved via reductive amination with acetaldehyde and NaBH3_3CN, ensuring minimal byproduct formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency. Monitor progress via TLC or LC-MS to confirm intermediate formation .

Q. How does the bicyclo[2.2.2]octane scaffold impact the compound’s conformational stability in solution?

The rigid bicyclic structure restricts rotational freedom, reducing conformational entropy and enhancing binding specificity in host-guest systems (e.g., enzyme active sites). Computational modeling (e.g., DFT calculations) paired with NOESY NMR can map spatial arrangements of substituents, providing insights into steric interactions and stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

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